![molecular formula C20H23N3O3 B5656907 (1S*,5R*)-6-(2,5-dimethyl-3-furoyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5656907.png)
(1S*,5R*)-6-(2,5-dimethyl-3-furoyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane
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Overview
Description
Synthesis Analysis
The synthesis of diazabicyclo[3.2.2]nonane derivatives, including compounds similar to the one , involves complex organic synthesis strategies. For example, novel 3,7-bis(dialkylaminoacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonanes were synthesized, showcasing the ability of these compounds to undergo conformational reorganization under different conditions, such as changes in solvent polarity or pH (Veremeeva et al., 2019).
Molecular Structure Analysis
The molecular structure of diazabicyclo[3.2.2]nonane derivatives often features a chair-chair conformation, with N-substituents positioned equatorially, which is crucial for their chemical behavior and interaction with other molecules (Fernández et al., 1995).
Chemical Reactions and Properties
These compounds exhibit a range of chemical reactions and properties, including the ability to be embedded into liposomal membranes and serve as molecular switches. This versatility is partly due to their ability to undergo conformational changes under various conditions (Veremeeva et al., 2019).
Physical Properties Analysis
Diazabicyclo[3.2.2]nonane derivatives' physical properties, such as solubility and melting points, are influenced by their molecular structure and conformation. The chair-chair conformation with equatorial N-substituents affects their physical behavior in solutions and their interaction with light and other physical fields (Fernández et al., 1995).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are significantly determined by the diazabicyclo[3.2.2]nonane core and the substituents attached to it. These properties are essential for their application in creating stimulus-sensitive liposomal containers and other advanced materials (Veremeeva et al., 2019).
properties
IUPAC Name |
[(1S,5R)-6-(2,5-dimethylfuran-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-13-8-18(14(2)26-13)20(25)23-11-15-5-6-17(23)12-22(10-15)19(24)16-4-3-7-21-9-16/h3-4,7-9,15,17H,5-6,10-12H2,1-2H3/t15-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRIUXQWTDVINU-DOTOQJQBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC3CCC2CN(C3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-(2,5-dimethyl-3-furoyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane |
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